Salviol

Description

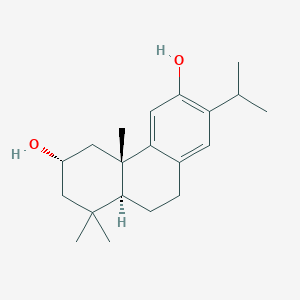

Structure

2D Structure

Properties

Molecular Formula |

C20H30O2 |

|---|---|

Molecular Weight |

302.5 g/mol |

IUPAC Name |

(3S,4aS,10aS)-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-3,6-diol |

InChI |

InChI=1S/C20H30O2/c1-12(2)15-8-13-6-7-18-19(3,4)10-14(21)11-20(18,5)16(13)9-17(15)22/h8-9,12,14,18,21-22H,6-7,10-11H2,1-5H3/t14-,18-,20+/m0/s1 |

InChI Key |

PRYXPGFZVGZNBL-ADLFWFRXSA-N |

Isomeric SMILES |

CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(C[C@H](CC3(C)C)O)C)O |

Canonical SMILES |

CC(C)C1=C(C=C2C(=C1)CCC3C2(CC(CC3(C)C)O)C)O |

Origin of Product |

United States |

Occurrence and Distribution Within Biological Systems

Botanical Sources and Phytochemical Context of Salviol

This compound is a natural product primarily found in various species of the Salvia genus, which belongs to the Lamiaceae (mint) family. nih.govwikidata.orgresearchgate.net Notable botanical sources include Salvia officinalis (garden sage), Salvia cardiophylla, and Salvia pomifera. nih.govcenmed.comwikidata.orgresearchgate.net It is also identified in Salvia miltiorrhiza, commonly known as Danshen or red sage, where it co-occurs with other significant diterpenoids such as tanshinones. cenmed.comthegoodscentscompany.combiocrick.com

Phytochemically, this compound is classified as a phenolic diterpene. biocrick.comthegoodscentscompany.com It is a hydroxylated derivative of ferruginol (B158077), specifically at the 6α-position. nih.govcenmed.com Diterpenes (C20) represent a highly diversified subclass of plant terpenes, encompassing over 18,000 known compounds, many of which play roles in plant defense mechanisms. wikidata.org The Lamiaceae family is particularly rich in these secondary metabolites. wikidata.orgresearchgate.net

Biosynthetic Pathways and Precursors of this compound

The biosynthesis of this compound is an integral part of the abietane (B96969) diterpenoid pathway. This complex pathway originates from the universal isoprenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP). wikidata.orgresearchgate.net

The general sequence of this compound biosynthesis involves:

Initial Cyclization: GGPP undergoes cyclization, catalyzed by a class II diterpene synthase, such as copalyl diphosphate synthase (CPS), to yield (+)-copalyl diphosphate ((+)-CPP). wikidata.orgresearchgate.net

Further Cyclization: (+)-CPP is subsequently converted into miltiradiene (B1257523) by a class I diterpene synthase, exemplified by kaurene synthase-like (KSL) enzymes. wikidata.orgresearchgate.netresearchgate.net

Oxidation to Abietatriene: Miltiradiene then undergoes spontaneous oxidation to form abietatriene. researchgate.net

Formation of Ferruginol: Abietatriene is oxidized to ferruginol through the action of cytochrome P450 monooxygenases, specifically CYP76AH24 or CYP76AH4. wikidata.orgresearchgate.nettcichemicals.com

Hydroxylation to this compound: The final step in this compound formation involves the hydroxylation of ferruginol, primarily catalyzed by the cytochrome P450 enzyme CYP71BE52, which functions as a this compound synthase. This enzyme introduces a hydroxyl group at the 2α-position of ferruginol, leading to this compound. wikidata.orgresearchgate.nettcichemicals.comfishersci.ca

The enzymatic cascade leading to this compound involves several critical steps mediated by specialized enzymes:

Terpene Synthases: Copalyl diphosphate synthase (CPS) and Kaurene synthase like (KSL) are the initial terpene synthases responsible for converting GGPP into the bicyclic miltiradiene skeleton. wikidata.orgresearchgate.netresearchgate.net

Cytochrome P450 Monooxygenases (CYP450s): These enzymes are crucial for the subsequent oxidative modifications of the diterpene skeleton. CYP76AH22/24 catalyzes the conversion of miltiradiene to ferruginol. wikidata.org Following this, CYP71BE52 acts as a dedicated this compound synthase, performing the specific hydroxylation of ferruginol to produce this compound. wikidata.orgresearchgate.netfishersci.ca

Enzyme Promiscuity: It has been observed that some CYP450s, such as CYP76AH24, exhibit promiscuous activity, meaning they can catalyze reactions leading to multiple diterpenes, which can sometimes divert metabolic flux towards byproducts like carnosic acid. cenmed.comtcichemicals.com

Regulatory Mechanisms: The expression levels of genes encoding these biosynthetic enzymes are subject to complex regulatory mechanisms. For instance, transcription factors like SmERF6 have been shown to promote the expression of terpene synthases (CPS, KSL) and various CYP450s (including CYP71BE52), thereby enhancing the accumulation of ferruginol, this compound, and sugiol (B1681179) in plant tissues. wikidata.org

The genetic underpinnings of this compound biosynthesis involve specific genes encoding the aforementioned enzymes. Key genes include those for:

Copalyl diphosphate synthase (CPS) and Kaurene synthase like (KSL) , which are responsible for the initial cyclization steps from GGPP to miltiradiene. wikidata.orgwikidata.orgresearchgate.net

Cytochrome P450 enzymes , particularly CYP76AH24 (involved in ferruginol synthesis) and CYP71BE52 (this compound synthase), which catalyze critical oxidative modifications. wikidata.orgwikidata.orgresearchgate.nettcichemicals.comfishersci.ca

Transcriptomic analyses, such as those performed on the glandular trichomes of Salvia pomifera, have been instrumental in identifying these genes, including specific copalyl diphosphate synthase (SpCDS) and miltiradiene synthase (SpMilS) genes, along with numerous CYP genes involved in diterpene biosynthesis. wikidata.orgresearchgate.net The successful reconstruction of diterpenoid biosynthetic pathways in heterologous hosts like yeast further underscores the identifiable genetic basis of this compound production. tcichemicals.com

Metabolic engineering and synthetic biology approaches offer promising avenues for enhancing this compound production, overcoming limitations associated with traditional plant extraction methods such as seasonal variability and low compound content. cenmed.comwikidata.orgtcichemicals.comthegoodscentscompany.com

Key strategies include:

Pathway Reconstruction in Microbial Chassis: Introducing plant-derived enzymes into suitable microbial hosts, such as Saccharomyces cerevisiae (yeast) or Escherichia coli, to reconstruct and enable de novo biosynthesis of diterpenoids like this compound. cenmed.comwikidata.orgtcichemicals.comthegoodscentscompany.com

Enzyme Engineering for Specificity: Modifying promiscuous enzymes, like the cytochrome P450 CYP76AH24, can redirect metabolic flux to favor this compound production. For example, a phenylalanine to leucine (B10760876) mutation at residue 112 (F112L) in CYP76AH24 has been shown to restrict the enzyme's active site, significantly enhancing this compound titers (e.g., a 14-fold increase from 0.8 mg/L to 11.2 mg/L) by reducing the formation of undesirable byproducts like carnosic acid, 11-keto-miltiradiene, and 11-hydroxy-ferruginol. cenmed.comtcichemicals.com

Cofactor Optimization: Supplementing engineered microbial strains with NADPH regenerating systems (e.g., glucose-6-phosphate dehydrogenase) can increase the availability of essential cofactors, further enhancing flux through the diterpenoid pathway. cenmed.com

Synthetic Biology Platforms: Integrating engineered enzymes with upstream terpene synthases in yeast platforms allows for efficient de novo this compound production. Fed-batch bioreactor processes can further optimize production metrics, achieving notable productivity. cenmed.com

These metabolic engineering efforts provide a scalable and controlled alternative to plant extraction, which is often limited by environmental factors and low yields (e.g., 0.02–0.1% dry weight in plants). cenmed.com

Isolation and Purification Methodologies for Research Applications

The isolation of this compound from its biological sources traditionally involves sequential solvent extraction methods. A common protocol for isolating this compound from Salvia species, such as Salvia miltiorrhiza or Salvia pomifera, begins with pulverized plant material. This material is typically subjected to hot water extraction (e.g., 80–100°C for 2 hours) to solubilize polar diterpenoids. The concentrated aqueous extract is then treated with ethanol (B145695) (e.g., 1:2 v/v) to precipitate polysaccharides, followed by filtration and evaporation to yield a crude extract enriched in diterpenoids. cenmed.com

For research applications requiring high purity and detailed analysis, advanced chromatographic techniques are indispensable:

High-Performance Liquid Chromatography (HPLC): HPLC is a premier technique for the analysis and purification of biomolecules like this compound. It offers high reproducibility, selectivity, excellent resolution, and high throughput capabilities. thegoodscentscompany.com HPLC is routinely used to separate closely related compounds and can reveal distinct impurity patterns in plant extracts or fermentation broths. cenmed.comthegoodscentscompany.com Ultra-Performance Liquid Chromatography (UPLC), an evolution of HPLC, operates at much higher pressures, providing superior sensitivity, flow rate, and resolution, making it suitable for analyzing complex samples with lower analyte quantities. thegoodscentscompany.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful analytical technique for the identification and quantification of volatile and semi-volatile compounds. For this compound, GC-MS analysis often involves derivatization (e.g., trimethylsilyl (B98337) (TMS) derivatization) of the solvent extract to enhance volatility and detectability, confirming its presence and structure. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, including HPLC-MS and UPLC-MS, is an extremely sensitive analytical technique capable of detecting metabolites across a vast range of chemistries and molecular masses. mdpi.com It is widely employed for untargeted metabolite profiling and targeted isolation of specific compounds. mdpi.com HPLC-electrospray ionization-MS (HPLC-ESI-MS) is particularly useful for identifying and quantifying metabolites in complex biological matrices. thegoodscentscompany.com These hyphenated techniques are crucial for isolating highly pure target compounds from complex samples, enabling comprehensive structure identification, activity testing, and quantitative analysis. nih.gov Challenges such as compound degradation during isolation can be mitigated by optimizing chromatographic conditions, including temperature control. nih.gov

Advanced Structural Characterization and Elucidation Techniques of Salviol

Spectroscopic Analysis for Comprehensive Structural Confirmation

Spectroscopic methods are fundamental in confirming the structure of Salviol, offering distinct information about its various chemical environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques, is crucial for the complete and unambiguous assignment of proton (¹H) and carbon (¹³C) chemical shifts in this compound researchgate.net. Early ¹H-NMR studies (100 MHz, CDCl₃) of this compound provided key signals, including those at δ 0.95 and 0.99 for geminal methyl groups (Me₂C<), δ 1.23 for a methyl group attached to a carbon (Me-C-), and a doublet at δ 1.22 (J = 7 Hz) for an isopropyl methyl group (Me₂CH) rsc.org. A septet at δ 3.15 (J = 7 Hz) was assigned to the methine proton of the isopropyl group (Me₂CN) rsc.org. A broad triplet at δ 2.8 indicated a methylene (B1212753) group adjacent to an aromatic ring (-CH₂-Ar), while singlets at δ 6.78 and 6.83 were characteristic of aromatic protons (ArH) rsc.org. The presence of a secondary alcohol group was indicated by a one-proton signal at δ 4.09, observed as a doublet of triplets (J = 3, 11 Hz), consistent with an axial proton at C-2 rsc.org.

More advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), are employed to establish proton-proton and proton-carbon correlations, enabling the full assignment of the molecular skeleton and the determination of relative stereochemistry researchgate.netmdpi.com. ¹H and ¹³C NMR calculations, alongside DP4+ probability analysis, are also utilized to confirm the structures of diterpenoids like this compound mdpi.com.

Table 1: Selected ¹H-NMR Data for this compound (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 0.95, 0.99 | s | - | Me₂C< |

| 1.23 | s | - | Me-C- |

| 1.22 | d | 7 | Me₂CH |

| 2.8 | br t | - | -CH₂-Ar |

| 3.15 | sept | 7 | Me₂CH |

| 4.09 | dt | 3, 11 | H-2 (axial) |

| 6.78 | s | - | ArH |

| 6.83 | s | - | ArH |

High-Resolution Mass Spectrometry (HRMS/MS)

High-Resolution Mass Spectrometry (HRMS), particularly HRMS/MS, is indispensable for determining the exact molecular weight and elemental composition of this compound, as well as providing fragmentation patterns crucial for structural elucidation researchgate.netguidetoimmunopharmacology.orgmuni.czpnas.org. The mass spectrum of this compound (I) shows a molecular ion peak at m/e 302 (M⁺), with an exact mass of 302.227 (calculated 302.225) rsc.org. Key fragmentation ions include m/e 287 (M⁺ - CH₃) and 269 (M⁺ - CH₃ - H₂O), which are indicative of the loss of a methyl group and subsequent dehydration rsc.org. The similarity in the lower mass range spectral patterns between this compound and hinokiol (B1254745) suggests a close structural relationship rsc.org. Direct Analysis in Real Time (DART) coupled with Time-of-Flight (TOF) mass spectrometry has also been employed for the detection of this compound in complex matrices like herbal teas, demonstrating its utility in rapid identification and quality assessment researchgate.netnih.govcsic.es.

Table 2: Key HRMS/MS Data for this compound

| m/z Value | Ion Fragment | Interpretation |

| 302 | [M]⁺ | Molecular Ion |

| 287 | [M - CH₃]⁺ | Loss of methyl group |

| 269 | [M - CH₃ - H₂O]⁺ | Loss of methyl group and water |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides characteristic absorption bands that reveal the presence of specific functional groups within the this compound molecule pnas.orgnih.gov. The IR spectrum (KBr) of this compound (I) exhibits a broad absorption band at 3400 cm⁻¹, indicating the presence of a hydroxyl group, consistent with a phenol (B47542) moiety rsc.org. Additional bands at 1620 cm⁻¹ and 1505 cm⁻¹ further support the presence of an aromatic ring rsc.org. These characteristic absorptions are vital for confirming the functional group composition of the compound.

Table 3: Characteristic IR Absorption Bands for this compound (KBr)

| Wavenumber (cm⁻¹) | Functional Group |

| 3400 (br) | Hydroxyl (Phenol) |

| 1620 | Aromatic C=C |

| 1505 | Aromatic C=C |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to detect chromophores and conjugated systems within the this compound structure nih.govpnas.orgnih.govacs.org. The UV spectrum of this compound (in EtOH) shows absorption maxima at 220 nm (shoulder, log ε 3.93) and 283 nm (log ε 3.62) rsc.org. When dissolved in an EtOH-1N-KOH solution, the UV spectrum shifts, showing absorption maxima at 213 nm, 292 nm, and a shoulder at 305 nm rsc.org. These shifts are characteristic of phenolic compounds and are consistent with the presence of an aromatic system rsc.org. The UV spectral data, particularly in the range of 260 nm to 380 nm, have been shown to correlate well with the concentration of this compound B (a related compound), highlighting the utility of UV-Vis in quantitative analysis and monitoring pharmacyscijournal.combenchchem.comresearchgate.netresearchgate.netindexcopernicus.com.

Table 4: UV-Vis Absorption Maxima for this compound

| Solvent | Wavelength (λmax, nm) | Log ε (if available) |

| Ethanol (B145695) (EtOH) | 220 (sh), 283 | 3.93, 3.62 |

| EtOH-1N-KOH | 213, 292, 305 (sh) | - |

X-ray Crystallography for Three-Dimensional Structural Determination

Computational Chemistry Approaches for Conformation and Electronic Structure

Computational chemistry, including methods like Density Functional Theory (DFT), plays an increasingly important role in complementing experimental data for structural elucidation, particularly in understanding molecular conformation and electronic structure. For this compound, computational approaches have been employed for ¹³C and ¹H NMR calculations, which, when combined with experimental data and DP4+ probability analysis, aid in confirming and refining structural assignments mdpi.com. These calculations can predict spectroscopic parameters, helping to resolve ambiguities in complex NMR spectra and providing theoretical support for proposed structures mdpi.com. While specific detailed DFT calculations for this compound's conformation and electronic structure were not extensively detailed in the provided search results, such methods are generally used to explore potential energy surfaces, identify stable conformers, and calculate electronic properties that influence spectroscopic behavior, offering a deeper theoretical understanding of the molecule.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method widely employed in chemistry and materials science to investigate the electronic structure and properties of molecular systems researchgate.netnih.gov. It allows for the prediction of various molecular parameters, including optimized geometries, vibrational frequencies, and spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts schrodinger.commdpi.comresearchgate.netd-nb.inforsc.orgrsc.orgresearchgate.netcresset-group.com. The versatility and reliability of DFT calculations have led to their exponential growth in computational areas since 2000, enabling scientists to simulate molecular and material properties with high accuracy researchgate.net.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational techniques that model the time-dependent behavior of atoms and molecules, providing insights into their dynamic properties, conformational changes, and interactions within a given environment nih.govrsc.org. By simulating the movement of atoms over time based on classical mechanics, MD can explore the conformational space of a molecule, identify stable conformations, and understand the energetic landscape of a system nih.govrsc.org. This is particularly valuable for flexible molecules that can adopt multiple conformations, as a single static crystal structure may not represent all biologically relevant states.

MD simulations are widely applied in various scientific disciplines, including chemical physics, materials science, and biophysics, for detailed characterization of biomolecular systems, protein-ligand interactions, and conformational analysis nih.govrsc.org. For instance, they can help in understanding protein movements, identifying different lower energy conformational states, and assessing the energetic stability of molecular structures. While molecular dynamics simulations are a powerful tool for conformational analysis and understanding molecular flexibility, specific detailed research findings focusing on the application of MD simulations solely for the structural elucidation or conformational characterization of the isolated this compound compound were not identified in the available literature. However, the principles of MD simulations are generally applicable to understanding the dynamic behavior and conformational landscape of complex organic molecules like diterpenoids.

Synthetic Methodologies and Chemoenzymatic Approaches to Salviol

Total Synthesis Strategies for Salviol

Direct total synthesis of this compound is strategically approached via the construction of its immediate precursor, ferruginol (B158077). The methodologies developed for ferruginol provide a robust foundation, with the final step being a targeted C-6 hydroxylation. Over several decades, multiple strategies have been devised to assemble the tricyclic framework of ferruginol. thieme-connect.comthieme-connect.com These strategies primarily differ in the order of ring construction and the key reactions employed to form the carbocyclic system.

Key historical and modern strategies for the synthesis of the ferruginol core include:

Bogert–Cook Synthesis: This classical approach involves forming the B-ring by cyclizing a phenethylcyclohexanol derivative. The first total synthesis of (±)-ferruginol by King and co-workers in 1954 utilized this method. thieme-connect.comrsc.org

Robinson Annulation: This powerful ring-forming reaction, which combines a Michael addition with an aldol (B89426) condensation, has been employed to construct the six-membered rings of the abietane (B96969) skeleton. thieme-connect.com

Intramolecular Friedel–Crafts Alkylation: This strategy is used to close one of the rings, typically the B-ring, by an electrophilic aromatic substitution reaction on a pre-formed substrate containing the A and C rings or their precursors. thieme-connect.com

Polyene Cyclization: Inspired by biosynthesis, this approach uses a cascade cyclization of a linear polyene substrate to form the tricyclic system in a highly efficient manner. This method has been successfully applied to the asymmetric synthesis of ferruginol. rsc.orgresearchgate.net

Radical Bicyclizations: Modern methods using radical-initiated cyclizations offer an alternative to traditional cationic pathways, often with excellent tolerance for various functional groups, which is advantageous for synthesizing oxidized diterpenoids like this compound. nih.gov

The success of each total synthesis strategy hinges on the efficient preparation of key synthetic intermediates. These intermediates are designed to contain the necessary carbon framework and functional groups poised for the crucial ring-forming steps. The choice of intermediate directly reflects the overarching synthetic strategy.

| Synthetic Strategy | Key Intermediate(s) | Description |

|---|---|---|

| Bogert–Cook Synthesis | Phenethylcyclohexanol derivatives | These intermediates contain pre-formed A and C rings (or their aromatic precursors) linked by a side chain, which cyclizes under acidic conditions to form the B-ring. thieme-connect.com |

| Robinson Annulation | Cyclohexanone and α,β-unsaturated ketone systems | These intermediates are crucial for building the B-ring onto a pre-existing A-ring, forming the decalin core of the molecule. thieme-connect.com |

| Polyene Cyclization | Acyclic polyene precursors | An example is an intermediate formed by coupling a geranyl acetate (B1210297) derivative with an isopropylbenzyl group, designed to mimic the biosynthetic pathway. rsc.org |

| Radical Bicyclization | Oxygenated acyclic precursors | These intermediates incorporate protected or unprotected hydroxyl groups that can help direct the stereochemical outcome of the radical cyclization process. nih.gov |

Controlling the stereochemistry of the abietane core, particularly at the A/B ring junction, is a critical challenge in the synthesis of this compound. Several methodologies have been developed to achieve high stereoselectivity.

Substrate-Controlled Synthesis: Early asymmetric syntheses relied on using a chiral starting material, where the inherent stereochemistry of the substrate directs the formation of subsequent stereocenters. For example, the first asymmetric total synthesis of (+)-ferruginol was achieved using a chiral substrate to control the stereochemical outcome. thieme-connect.com

Catalytic Asymmetric Synthesis: More advanced strategies employ chiral catalysts to induce enantioselectivity. A notable example is the use of a chiral N-triflylphosphoramide (NPA) catalyst in an enantioselective polyene cyclization to construct the tricyclic core of (−)-ferruginol with high yield and enantioselectivity. researchgate.net The ion pair formed between the iminium ion intermediate and the chiral counter-anion of the catalyst is crucial for controlling the stereochemistry. researchgate.net

Radical Cyclizations with Stereochemical Control: Recent studies have shown that radical bicyclizations can proceed with high levels of stereocontrol. The presence of functional groups, such as hydroxyls, at various positions in the acyclic precursor can influence the transition state of the cyclization, thereby directing the stereochemical outcome. nih.gov This approach is particularly promising for the synthesis of highly oxygenated abietane diterpenoids.

Semi-synthetic Modifications and Derivatization of this compound

Semi-synthesis, starting from readily available natural products, is a powerful strategy for producing analogues of complex molecules for structure-activity relationship (SAR) studies. Given that this compound is a derivative of ferruginol, and ferruginol can be accessed from abundant natural diterpenes like dehydroabietic acid, semi-synthesis is a highly practical approach. uv.es Modifications of the ferruginol and this compound scaffold have been explored to enhance their biological profiles. uv.esscienceopen.com

Common sites for derivatization on the abietane core include:

C-18/C-19 Positions: The C-18 carboxylic acid of dehydroabietic acid or the C-19 methyl group can be functionalized to introduce various groups, including amides, esters, and amines. uv.esnih.gov For example, 18-aminoferruginol has shown improved cytotoxicity in cancer cell lines compared to the parent molecule. nih.gov

Aromatic C-Ring: The phenolic hydroxyl group at C-12 in ferruginol and this compound can be modified (e.g., methylation, acylation). Furthermore, other positions on the aromatic ring can be functionalized to explore their impact on activity.

B-Ring Oxidation: The C-7 position is often oxidized to a ketone, converting ferruginol into sugiol (B1681179). This modification alters the electronic and steric properties of the molecule and is a common theme in bioactive abietanes. nih.gov

| Parent Compound | Position of Modification | Type of Derivative | Synthetic Approach |

|---|---|---|---|

| Ferruginol | C-18 | 18-(Phthalimid-2-yl)ferruginol | Functionalization starting from (+)-dehydroabietylamine. scienceopen.com |

| Ferruginol | C-19 | Hydroxyl, methyl ester, or carboxylic acid derivatives | Semi-synthesis from methyl callitrisate. nih.gov |

| Ferruginol | C-7 | Sugiol (7-ketoferruginol) | Oxidation of the benzylic C-7 position. nih.gov |

| Dehydroabietic Acid | C-18 (Carboxyl group) | Amide and ester derivatives | Standard coupling and esterification reactions. uv.es |

Chemoenzymatic Synthesis and Biotransformation Pathways

Chemoenzymatic synthesis combines the efficiency of chemical synthesis for core structure construction with the unparalleled selectivity of enzymatic catalysis for specific transformations. This approach is particularly well-suited for the synthesis of this compound, where the key challenge is the regioselective hydroxylation of the ferruginol core at the C-6 position.

The biosynthesis of this compound in plants provides a direct blueprint for this strategy. In nature, this compound is produced from ferruginol via an oxidation reaction catalyzed by a specific enzyme. qmul.ac.uk

This compound Synthase: The enzyme responsible for this transformation has been identified as this compound synthase (EC 1.14.14.62), a cytochrome P450 monooxygenase. qmul.ac.uk This enzyme precisely installs a hydroxyl group at the C-6α position of ferruginol.

Other Cytochrome P450 Enzymes: The promiscuity of other P450 enzymes in diterpenoid metabolism has also been demonstrated. For instance, in the biosynthesis of tanshinones in Salvia miltiorrhiza, the enzymes CYP76AH3 and CYP76AK1 sequentially oxidize ferruginol at different carbon centers. researchgate.net This highlights the potential of using a panel of P450 enzymes to achieve diverse oxygenation patterns on the abietane skeleton.

A viable chemoenzymatic route to this compound would therefore involve the chemical total synthesis or semi-synthesis of ferruginol, followed by a biotransformation step using either isolated this compound synthase or a whole-cell system engineered to express the enzyme. This approach circumvents the difficulties associated with achieving regioselectivity using traditional chemical oxidants.

Green Chemistry Principles in this compound Synthesis Research

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Applying these principles to the synthesis of a complex natural product like this compound is crucial for developing sustainable and environmentally benign production methods.

Atom Economy: Modern synthetic strategies like catalytic polyene cyclizations offer higher atom economy compared to classical multi-step linear syntheses that may involve numerous protecting groups and stoichiometric reagents. globalresearchonline.net

Use of Renewable Feedstocks: A key green approach is to start from abundant, renewable natural products. Abietic acid, a major component of pine rosin, can be converted to dehydroabietic acid, which serves as a versatile starting material for the semi-synthesis of ferruginol, this compound, and other derivatives. nih.govrsc.org This reduces the reliance on petroleum-based starting materials.

Catalysis over Stoichiometric Reagents: The use of catalysis is a cornerstone of green chemistry. globalresearchonline.net In this compound synthesis, this includes the use of chiral catalysts for stereocontrol and transition metal catalysts for C-H functionalization, which can introduce oxygen functionality in a more direct and efficient manner than traditional methods. researchgate.netnih.gov Biocatalysis, using enzymes like this compound synthase, represents an ideal catalytic method for specific hydroxylations, operating under mild, aqueous conditions. mdpi.com

Safer Solvents and Reaction Conditions: Research is moving towards replacing hazardous solvents (e.g., chlorinated hydrocarbons) with safer alternatives like water, ethanol (B145695), or even supercritical fluids. youtube.com Furthermore, electrochemical methods for oxidation, as demonstrated for dehydroabietic acid, can replace heavy-metal-based oxidants and reduce waste. chemrxiv.org

Reduction of Synthetic Steps: Strategies that reduce the number of synthetic steps, such as domino or cascade reactions, are inherently greener as they consume less energy, solvent, and materials, and generate less waste. youtube.com The development of late-stage C-H functionalization techniques to directly oxidize the abietane core aligns well with this principle. nih.gov

By integrating these green chemistry principles, future synthetic routes to this compound and its derivatives can be designed to be not only efficient and selective but also economically and environmentally sustainable.

Investigation of Biological Activities and Underlying Mechanisms Preclinical Focus

Antioxidant Mechanisms and Radical Scavenging Properties of Salviol

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects through antioxidant defenses, is a key factor in the pathogenesis of numerous diseases. nih.gov Natural compounds are a significant area of research for their potential to mitigate oxidative stress. The antioxidant properties of a compound like this compound would be investigated through its ability to scavenge free radicals and to influence cellular antioxidant pathways.

To determine the direct antioxidant capacity of this compound, a variety of in vitro assays would be employed. These tests measure the compound's ability to neutralize stable free radicals or reduce oxidized species.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a common method where the antioxidant compound donates a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. The efficacy is typically reported as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. researchgate.net A lower IC50 value indicates greater antioxidant potency. researchgate.net

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to the DPPH assay, this test measures the ability of a compound to scavenge the ABTS radical cation. It is applicable to both hydrophilic and lipophilic compounds.

Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The change in color upon reduction is proportional to the antioxidant capacity of the substance.

These assays provide a baseline understanding of a compound's chemical antioxidant properties. The results are often compared to standard antioxidants like Ascorbic Acid (Vitamin C) or Trolox.

Table 1: Common In Vitro Antioxidant Assays This table is interactive. You can sort and filter the data.

| Assay Name | Principle of Action | Common Measurement | Interpretation of Result |

|---|---|---|---|

| DPPH Assay | Neutralization of the DPPH radical by hydrogen/electron donation. | IC50 Value (µg/mL or µM) | Lower IC50 indicates stronger scavenging activity. |

| ABTS Assay | Scavenging of the pre-generated ABTS radical cation. | Trolox Equivalents (TEAC) | Higher TEAC value indicates greater antioxidant capacity. |

| FRAP Assay | Reduction of a ferric-tripyridyltriazine complex to its ferrous form. | FRAP Value (e.g., µM Fe²⁺/g) | Higher FRAP value indicates stronger reducing power. |

Beyond direct radical scavenging, a compound's true biological efficacy depends on its interaction with the cell's own antioxidant defense systems. mdpi.com These systems include a network of enzymes that detoxify ROS and maintain redox homeostasis. mdpi.comresearchgate.net Investigating this compound's role in these pathways would involve cell-based studies.

Key enzymatic pathways include:

Superoxide (B77818) Dismutase (SOD): This enzyme catalyzes the dismutation of the highly reactive superoxide anion (O₂⁻) into oxygen (O₂) and the less reactive hydrogen peroxide (H₂O₂).

Catalase (CAT): Located in peroxisomes, catalase facilitates the decomposition of hydrogen peroxide into water and oxygen, preventing the formation of more dangerous hydroxyl radicals. researchgate.net

Glutathione (B108866) Peroxidase (GPx): This enzyme is crucial for reducing hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, using reduced glutathione (GSH) as a cofactor. mdpi.com

Studies would assess whether this compound treatment in cells exposed to oxidative stress (e.g., via H₂O₂) can increase the expression or activity of these protective enzymes, thereby enhancing the cell's resilience to oxidative damage. nih.gov

Anti-inflammatory Pathways and Immunomodulation by this compound

Inflammation is a vital biological response to harmful stimuli, but chronic or dysregulated inflammation contributes to a wide range of diseases. nih.gov Natural compounds are often investigated for their ability to modulate inflammatory processes.

A key feature of inflammation is the production of signaling molecules called cytokines and chemokines, which recruit and activate immune cells. thermofisher.com Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) are central to the inflammatory cascade. nih.govmdpi.com

Preclinical research on this compound would involve stimulating immune cells, such as macrophages, with an inflammatory agent like Lipopolysaccharide (LPS) and then treating them with this compound. The levels of secreted cytokines and chemokines in the cell culture medium would be measured, typically using an Enzyme-Linked Immunosorbent Assay (ELISA). A significant reduction in the levels of these mediators would indicate anti-inflammatory activity. nih.gov

The production of pro-inflammatory mediators is controlled by complex intracellular signaling pathways. nih.gov Two of the most critical pathways in inflammation are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. cusabio.com

NF-κB Pathway: In resting cells, the NF-κB transcription factor is held inactive in the cytoplasm by an inhibitor protein called IκBα. cellsignal.com Inflammatory stimuli lead to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. mdpi.comcusabio.com The anti-inflammatory effect of a compound can be demonstrated by its ability to prevent IκBα degradation or block the nuclear translocation of NF-κB. nih.gov

MAPK Pathway: The MAPK family includes kinases like ERK, JNK, and p38. news-medical.net These proteins are activated by phosphorylation in response to external stimuli and play a crucial role in regulating the expression of inflammatory cytokines. jcpres.com A potential anti-inflammatory mechanism for this compound would be the inhibition of the phosphorylation of these MAPK proteins. nih.gov

Table 2: Key Intracellular Inflammatory Signaling Pathways This table is interactive. You can sort and filter the data.

| Pathway | Key Proteins | Activation Mechanism | Downstream Effect | Potential Point of Inhibition |

|---|---|---|---|---|

| NF-κB | IKK, IκBα, p65/p50 | Phosphorylation and degradation of IκBα. | Nuclear translocation of p65/p50, transcription of pro-inflammatory genes (TNF-α, IL-6). | Preventing IκBα degradation; Blocking p65 nuclear translocation. |

| MAPK | ERK, JNK, p38 | Sequential phosphorylation cascade. | Activation of transcription factors (e.g., AP-1), leading to cytokine production. | Inhibiting the phosphorylation of ERK, JNK, or p38. |

Macrophages are highly versatile immune cells that can adopt different functional phenotypes in response to microenvironmental signals. researcher.life This process is known as polarization. The two main phenotypes are:

M1 (Classically Activated) Macrophages: These are pro-inflammatory and are involved in pathogen defense. They are typically induced by LPS and IFN-γ and produce high levels of pro-inflammatory cytokines like TNF-α and IL-6. nih.gov

M2 (Alternatively Activated) Macrophages: These are anti-inflammatory and are involved in tissue repair and the resolution of inflammation. They produce anti-inflammatory cytokines like IL-10. nih.govnih.gov

An imbalance with excessive M1 activation can lead to chronic inflammation. A promising immunomodulatory strategy is to promote the switch of macrophages from the M1 to the M2 phenotype. researcher.life Research on this compound would investigate its ability to influence this process. Macrophages would be polarized towards an M1 state in vitro, and then treated with this compound to see if it can suppress M1 markers (e.g., iNOS, CD86) and enhance M2 markers (e.g., Arginase-1, CD206). researchgate.net

Based on a comprehensive search of available scientific literature, there is insufficient specific data on the chemical compound “this compound” to generate a thorough and scientifically accurate article that adheres to the detailed outline provided.

The research required to populate the specified sections and subsections—particularly concerning preclinical assessments in neuronal and cancer cell models, mechanisms of synaptic plasticity, neuroinflammation mitigation, specific apoptosis pathways, and angiogenesis inhibition—does not appear to be publicly available for this compound.

Therefore, it is not possible to provide the requested article while maintaining the required standards of scientific accuracy and strict adherence to the provided outline. Any attempt to do so would result in an article that is not based on factual, verifiable research.

Antineoplastic Potential of this compound in Cellular Models

Metastasis and Invasion Inhibition in Cellular Assays

The metastatic cascade, a complex process involving cell migration, invasion, and colonization, is a primary focus of cancer research. nih.govjcancer.org While direct studies on this compound's anti-metastatic properties are not extensively detailed in the available literature, research on other compounds derived from the Salvia genus provides insight into potential mechanisms. For instance, Salvianolic Acid B (SAB), another compound isolated from Salvia, has been shown to significantly suppress the migration and invasion of melanoma cells in laboratory settings. nih.gov

The underlying mechanism for this inhibition was linked to the epithelial-mesenchymal transition (EMT), a process critical for the initiation of metastasis. nih.gov Further investigation revealed that SAB directly interacts with the N-terminal domain of β-actin. This interaction enhances the compactness and stability of β-actin, a key component of the cellular cytoskeleton responsible for cell motility, thereby inhibiting the migration of the cancer cells. nih.gov This research on a related Salvia compound suggests that targeting cytoskeletal components essential for cell movement is a plausible mechanism for inhibiting cancer cell invasion. nih.govmdpi.com

Cellular assays commonly used to evaluate such anti-invasive potential include transwell migration assays, also known as Boyden chamber assays, and wound-healing (scratch) assays. nih.govjcancer.org Three-dimensional invasion assays, which involve the migration of cells through an extracellular matrix like Matrigel, are also employed to more closely mimic the in vivo environment. jcancer.orgresearchgate.net These laboratory methods are crucial for quantifying the ability of compounds to inhibit the physical movement and tissue-breaching capabilities of cancer cells. biorxiv.orgnih.gov

Microtubule Dynamics Inhibition by this compound Derivatives

Microtubules, dynamic polymers of α- and β-tubulin dimers, are essential components of the cytoskeleton involved in critical cellular processes, including mitosis and cell shape maintenance. nih.gov Their dynamic nature makes them a key target for anticancer therapies. nih.govwikipedia.org While this compound itself has not been the focus of extensive studies in this area, research into derivatives of other Salvia compounds, such as Salvinal, demonstrates the potential for this chemical class to function as microtubule inhibitors. nih.gov

Salvinal, a natural lignan (B3055560) from Salvia miltiorrhiza, is known to inhibit microtubules by binding to the colchicine (B1669291) binding domain of tubulin. nih.gov In one study, a series of synthesized Salvinal derivatives were evaluated for their ability to inhibit tubulin polymerization in vitro. The assay follows the assembly of tubulin into microtubules, often by measuring the increase in turbidity or fluorescence over time. cytoskeleton.comresearchgate.net Several of these derivatives demonstrated potent dose-dependent microtubule depolymerization activity. nih.gov

One derivative, designated as compound 25, was particularly effective, showing potent inhibition of tubulin polymerization and exhibiting significant anticancer activity against several human carcinoma cell lines, including multidrug-resistant ones. nih.gov The inhibitory concentration (IC50) values for this compound were in the sub-micromolar range, indicating high potency. nih.gov This line of research underscores a promising strategy where derivatives of Salvia-derived compounds can be developed as potent agents that disrupt microtubule dynamics, a well-established mechanism for inhibiting cancer cell proliferation. nih.govnih.govnih.gov

| Compound | Tubulin Polymerization (% Inhibition at 1 µM) | IC50 against KB Cells (µM) | IC50 against KB-Vin10 Cells (µM) |

|---|---|---|---|

| Salvinal | Data Not Provided | 4.10 | 17.0 |

| Compound 19 | 49.8% | 0.43 | 0.51 |

| Compound 20 | 51.3% | 0.41 | 0.46 |

| Compound 25 | 62.5% | 0.13 | 0.14 |

| Compound 26 | 54.6% | 0.33 | 0.35 |

Antimicrobial and Antiviral Activities of this compound in Laboratory Settings

Inhibition of Microbial Growth and Biofilm Formation

Compounds derived from plants of the Salvia genus have demonstrated notable antimicrobial properties in laboratory studies. nih.gov These investigations often determine the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. nih.govmdpi.comekb.eg Diterpenes isolated from Salvia sclarea, specifically salvipisone (B1215090) and aethiopinone, have shown activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

Beyond inhibiting the growth of planktonic (free-floating) bacteria, these compounds have also been shown to interfere with biofilm formation. mdpi.com Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces and provide increased resistance to antimicrobial agents. mdpi.comnih.gov The diterpenes from S. sclarea were found to reduce the biomass of MRSA biofilms and disrupt the mature biofilm structure. mdpi.com

Similarly, essential oils from Salvia fruticosa have been tested against various S. aureus strains, showing significant inhibition of biofilm formation at concentrations below the MIC. nih.govresearchgate.net In one study, the essential oil of S. fruticosa exhibited almost 95% inhibition of biofilm formation at half its MIC value. nih.gov The mechanism of anti-biofilm activity is often attributed to the ability of the compounds' hydrophobic components to permeate the cell membrane and interfere with cell adhesion and the synthesis of the EPS matrix. nih.govscielo.br

| Bacterial Strain | MIC (mg/mL) | Biofilm Inhibition at 1/2 MIC (%) | Biofilm Inhibition at 1/4 MIC (%) |

|---|---|---|---|

| S. aureus ATCC 29213 | 0.182 | 94.5% | 89.6% |

| MSSA (Wild Type) | 0.182 | 94.7% | 91.2% |

| MRSA (Wild Type) | 0.182 | 94.6% | 90.3% |

Viral Replication Cycle Interference

Natural products are a significant source of novel compounds with potential antiviral activity. mdpi.comnih.gov The mechanisms by which these agents act are varied and can target multiple stages of the viral life cycle. nih.govebsco.comresearchgate.netnih.gov These stages include blocking viral attachment to host cells, preventing the entry of the virus or the uncoating and release of its genome, inhibiting the replication of viral nucleic acids (DNA or RNA), interfering with the synthesis of viral proteins, and preventing the assembly and release of new virus particles from the host cell. ebsco.comyoutube.com

Extracts from various Salvia species have been evaluated in vitro for their activity against a range of human viruses, including Human Respiratory Syncytial Virus (HRSV) and Human Immunodeficiency Virus (HIV). iiste.orgresearchgate.net Laboratory studies have demonstrated that certain natural compounds can inhibit virus replication. mdpi.com For example, some phytochemicals exert their antiviral effect by directly targeting viral enzymes essential for replication, such as polymerases or proteases. nih.gov Others may interfere with host cell factors that the virus hijacks for its own replication. While the potential for Salvia compounds to possess antiviral properties is recognized, specific preclinical studies detailing the mechanism by which this compound interferes with the viral replication cycle are not extensively available in the current literature. iiste.orgresearchgate.net

Metabolic Regulation and Enzyme Modulation Studies by this compound

Glucose and Lipid Metabolism Pathways

For example, steviol (B1681142) glycosides have been found to normalize hyperlipidemia in preclinical models of diabetes. nih.govmdpi.com This suggests an influence on lipid metabolism pathways. mdpi.com Some studies propose that these compounds may act as activators for PPARα, a nuclear receptor that plays a key role in the regulation of lipid metabolism. mdpi.com Another related compound, Isosteviol, has been shown to have an insulinotropic effect, meaning it can stimulate insulin (B600854) secretion in a glucose-dependent manner from pancreatic islet cells in vitro. mdpi.com This points to a potential role in modulating glucose metabolism and insulin signaling pathways. mdpi.com These findings in related diterpenoids highlight the possibility that compounds like this compound could interact with and modulate key enzymes and receptors within glucose and lipid metabolic networks. mdpi.commdpi.com

Enzyme Inhibition or Activation Profiles (e.g., kinases, phosphatases, CYP450)

A comprehensive review of preclinical research reveals a significant gap in the scientific literature regarding the specific enzyme inhibition or activation profiles of the isolated chemical compound this compound (6-alpha-hydroxyferruginol). While studies have been conducted on crude extracts of various Salvia species, which are known to contain this compound, these extracts comprise a complex mixture of numerous phytochemicals. Consequently, the observed enzymatic effects in such studies cannot be directly and solely attributed to this compound.

Detailed investigations into the direct effects of purified this compound on key enzyme families, including kinases, phosphatases, and cytochrome P450 (CYP450) isoforms, have not been reported in the available scientific literature. Therefore, no specific data on parameters such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values for this compound against these enzymes can be provided.

Research on extracts from Salvia officinalis, a known source of this compound, has indicated general effects on certain enzymes. For instance, studies have explored the anti-enzymatic properties of S. officinalis essential oil against acetylcholinesterase (AChE), 5-lipoxygenase (5-LOX), and xanthine (B1682287) oxidase (XOD). However, these findings reflect the combined action of all volatile components in the oil and are not specific to this compound.

Similarly, while the broader class of meroterpenoids, to which this compound belongs, has been investigated for various biological activities, including enzyme inhibition, specific data for this compound itself remains elusive. Without dedicated preclinical studies on the isolated compound, its profile as a potential enzyme inhibitor or activator remains uncharacterized.

Due to the absence of specific research data, the creation of data tables detailing this compound's enzyme inhibition or activation is not possible at this time. Further preclinical research is required to isolate this compound and systematically evaluate its interactions with kinases, phosphatases, and CYP450 enzymes to determine its specific activity and potential mechanisms of action.

Structure Activity Relationship Sar Studies and Molecular Design of Salviol Derivatives

Systematic Chemical Modification and Analog Generation

Systematic chemical modification of a lead compound like Salviol is a common strategy to explore its SAR and generate analogs with improved properties fishersci.caresearchgate.netresearchgate.net. This involves altering specific functional groups or the core skeleton through chemical synthesis to create a library of derivatives. The biological activity of each derivative is then evaluated to understand how the structural changes impact activity.

The synthesis of this compound itself can be achieved through various routes, including extraction from plant sources and chemical synthesis, often starting from abietane (B96969) skeletons nih.govontosight.airesearchgate.net. Chemical synthesis allows for targeted modifications to introduce new functional groups or alter existing ones. For instance, the synthesis of (+)-salviol from abieta-8,11,13-trien-3β-ol involves strategic functionalization steps like acetylation, Friedel-Crafts acylation, and Baeyer-Villiger oxidation nih.gov.

While specific detailed studies on the systematic chemical modification and analog generation of this compound with corresponding SAR data were not extensively found, research on other compounds from Salvia miltiorrhiza, such as salvinal, provides a relevant example fishersci.cafishersci.cahorizonepublishing.com. Studies on salvinal derivatives have shown that modifications at different positions of the benzofuran (B130515) skeleton can significantly impact anticancer activity fishersci.ca. For example, a study synthesized 24 salvinal derivatives with various substitutions and evaluated their antiproliferative effects, identifying compounds with significantly better activity than the parent salvinal fishersci.ca. This highlights the potential of chemical modification to enhance the biological activity of natural products.

Computational Approaches to SAR Prediction

Computational approaches play an increasingly important role in modern SAR studies and molecular design, allowing for the prediction of activity and the rational design of new compounds nih.gov.

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies aim to develop mathematical models that correlate structural descriptors of compounds with their biological activity nih.govnih.gov. These models can then be used to predict the activity of new, untested compounds. QSAR involves calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties) for a set of compounds with known activities and then using statistical methods to build a predictive model. While the provided search results discuss the general principles and applications of QSAR for other compound classes nih.govnih.gov, specific QSAR studies focused on this compound were not identified. Developing QSAR models for this compound and its derivatives would require a dataset of structurally diverse analogs with experimentally determined biological activities.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (such as this compound) to a protein target uni.luresearchgate.netnih.govnih.gov. This method provides insights into the potential interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the active site of the protein, helping to understand the molecular basis of its activity.

Molecular docking studies have been performed with this compound and this compound B against various protein targets. For instance, this compound has been investigated for its interaction with TGF-β1 through molecular docking. Salvianolic acid B (this compound B), a related compound found in Salvia miltiorrhiza, has been included in molecular docking studies exploring the mechanisms of Salvia miltiorrhiza in treating conditions like acute pancreatitis and endometriosis. These studies used molecular docking to verify the binding affinity and interactions between the active components, including this compound B, and key protein targets such as STAT3, PIK3R1, MAPK1, and GSDMD. The results from such docking studies can provide valuable information about the potential targets of this compound and its derivatives and guide the design of compounds with improved binding characteristics.

Rational Design and Synthesis of Novel this compound Derivatives for Enhanced Activity

Rational design involves using the information gained from SAR studies, including computational approaches like molecular docking, to design and synthesize novel this compound derivatives with predicted enhanced activity or desired properties fishersci.caresearchgate.netresearchgate.net. This approach is more targeted than systematic random modification.

Based on the identified key structural motifs and insights from molecular docking regarding interactions with specific targets, chemists can design modifications aimed at optimizing these interactions. For example, if a hydroxyl group is found to be crucial for hydrogen bonding with a key residue in the protein binding site, modifications to this group (e.g., methylation, acylation) can be designed and synthesized to study the impact on binding affinity and activity.

While detailed examples of the rational design and synthesis specifically of this compound derivatives for enhanced activity were not prominently featured in the search results, the principle is well-established in medicinal chemistry and is applied to related compounds from Salvia species researchgate.net. The synthesis of salvinal derivatives with improved anticancer activity, guided by SAR, serves as a practical illustration of this process fishersci.cafishersci.cahorizonepublishing.com. Similarly, rational design and synthesis have been applied to create salvianolic acid A derivatives with improved cell permeability and various pharmacological effects researchgate.net. This involves modifying the molecule based on its known properties and desired therapeutic outcomes.

The synthesis of novel this compound derivatives can be achieved through various chemical reactions, building upon the known synthetic routes for the abietane skeleton nih.govontosight.airesearchgate.net. Techniques such as selective functional group transformations, coupling reactions, and structural rearrangements can be employed to create a diverse set of analogs for biological evaluation. The iterative process of rational design, synthesis, and biological testing is central to optimizing the therapeutic potential of this compound and developing novel drug candidates.

Pharmacology and Pharmacokinetics Research Preclinical, Non Human Models

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Models

No studies reporting the in vitro permeability of Salviol using Caco-2 cell monolayers or other similar models were identified. Caco-2 cell assays are a standard method to predict human intestinal absorption of compounds. nih.govsygnaturediscovery.commdpi.com This model helps determine the apparent permeability coefficient (Papp), which classifies compounds as having low, moderate, or high permeability. nih.gov

There is no available data on the metabolic stability of this compound in human or animal liver microsomes or hepatocyte preparations. Such studies are crucial for predicting the extent of first-pass metabolism in the liver. nih.govsolvobiotech.comresearchgate.net These in vitro systems help determine a compound's intrinsic clearance and metabolic half-life by exposing it to key drug-metabolizing enzymes. nuvisan.com

Specific data regarding the plasma protein binding of this compound is not available. Plasma protein binding is a critical parameter that influences the distribution and availability of a drug at its target site. wikipedia.orgpharma-industry-review.com The unbound fraction of a drug is generally considered to be the pharmacologically active portion. bioivt.com Standard methods to determine this include equilibrium dialysis and ultrafiltration. nih.gov

Target Engagement and Receptor Binding Studies

No public data from target engagement or receptor binding studies for this compound could be located. These studies are essential to understand a compound's mechanism of action and its affinity for its biological target. mdpi.com Radioligand binding assays are commonly employed to determine the binding affinity (Ki) of a compound for a specific receptor. nih.govmdpi.comnih.gov

Enzyme Kinetics and Inhibition Profiles (e.g., CYP450 isoforms)

There is no published research on the enzyme kinetics and inhibition profile of this compound, particularly concerning its interaction with cytochrome P450 (CYP450) isoforms. Investigating the inhibitory potential of a compound against various CYP450 enzymes (e.g., CYP3A4, CYP2D6) is critical for predicting potential drug-drug interactions. nih.govnih.gov These studies typically determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity. researchgate.netresearchgate.netevotec.com

Bioavailability Assessment in Animal Models (e.g., rodents)

No in vivo studies assessing the bioavailability of this compound in animal models such as rodents were found in the public literature. Bioavailability studies in animals are performed to understand the fraction of an administered dose that reaches the systemic circulation. nih.gov Such studies are fundamental for bridging the gap between in vitro findings and potential clinical outcomes. mdpi.comnih.gov

Analytical and Bioanalytical Methodologies for Salviol Research

Development of High-Throughput Screening (HTS) Assays for Salviol

High-throughput screening (HTS) plays a pivotal role in the early stages of drug discovery, enabling the rapid assessment of large compound libraries for their biological activity. While specific HTS assays exclusively designed for this compound are not extensively documented, the development of such assays would likely be guided by its potential biological targets. h1.conih.gov

The development of HTS assays for this compound would involve several key stages. Initially, a biological target of interest, such as a specific enzyme or receptor that this compound is hypothesized to interact with, would be identified. Subsequently, an appropriate assay format would be selected, with fluorescence-based assays being a common choice due to their high sensitivity and amenability to automation. nih.govresearchgate.net These assays could be designed to measure the inhibition or activation of the target enzyme by this compound.

A critical aspect of HTS is the validation of the assay to ensure its robustness and reliability. h1.co This includes determining the Z'-factor, a statistical parameter that assesses the quality of an HTS assay. A Z'-factor value between 0.5 and 1.0 is indicative of an excellent assay suitable for HTS. Furthermore, the assay would be optimized for miniaturization in 96-well or 384-well plates to accommodate a large number of samples. assaygenie.com

HTS assays for enzyme inhibitors, a likely application for a compound like this compound, often involve monitoring changes in fluorescence or absorbance upon enzymatic activity. h1.coresearchgate.net For instance, if this compound were being screened as a kinase inhibitor, a fluorescence polarization assay could be employed. It is also crucial to screen for promiscuous inhibitors, which can form aggregates and lead to false-positive results. stanford.edu This can be achieved by performing the assay in the presence and absence of a non-ionic detergent like Triton X-100. stanford.edu

The table below outlines the general steps and considerations for developing a hypothetical HTS assay for this compound.

| Step | Description | Key Considerations |

| Target Identification | Identifying a relevant biological target for this compound (e.g., an enzyme, receptor). | Based on preclinical data or computational predictions. |

| Assay Principle | Selecting a suitable detection method (e.g., fluorescence, luminescence, absorbance). | Sensitivity, cost, and compatibility with automation. |

| Assay Optimization | Fine-tuning assay parameters such as reagent concentrations, incubation times, and temperature. | To achieve a robust and reproducible signal. |

| Miniaturization | Adapting the assay to a high-throughput format (e.g., 384-well plates). | Reducing reagent consumption and increasing throughput. |

| Assay Validation | Assessing the performance of the assay using statistical parameters like the Z'-factor. | Ensuring the assay is suitable for screening large compound libraries. |

| Screening and Hit Confirmation | Screening a compound library and confirming the activity of initial "hits". | Differentiating true hits from false positives. |

Advanced Chromatographic-Mass Spectrometric (LC-MS/MS, GC-MS) Quantification in Biological Matrices (Non-human)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are powerful analytical techniques for the selective and sensitive quantification of compounds in complex biological matrices. nih.govjapsonline.com The development and validation of such methods are crucial for pharmacokinetic and metabolism studies of this compound in non-human biological samples.

LC-MS/MS Method Development:

An LC-MS/MS method for this compound would typically involve protein precipitation to extract the analyte from the biological matrix, followed by chromatographic separation and mass spectrometric detection. japsonline.comau.dk The separation is commonly achieved using a C18 reversed-phase column with a mobile phase consisting of a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). japsonline.commdpi.com

The mass spectrometer would be operated in the positive or negative electrospray ionization (ESI) mode, with detection performed using multiple reaction monitoring (MRM). japsonline.com The MRM transitions for this compound would be optimized to ensure high selectivity and sensitivity. An internal standard, structurally similar to this compound, would be used to ensure accuracy and precision. japsonline.com

GC-MS Method Development:

For GC-MS analysis, derivatization of this compound may be necessary to increase its volatility and thermal stability. The derivatized analyte is then separated on a capillary column (e.g., HP-5MS) and detected by a mass spectrometer. nih.gov The validation of a GC-MS method involves assessing parameters such as linearity, precision, accuracy, and recovery. nih.govresearchgate.net

The following table summarizes typical parameters for a hypothetical LC-MS/MS method for the quantification of this compound in a non-human biological matrix.

| Parameter | Typical Value/Condition |

| Chromatographic Column | C18 (e.g., 50 x 4.6 mm, 5.0 µm) |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water |

| Flow Rate | 0.5 - 1.0 mL/min |

| Ionization Mode | Positive or Negative Electrospray Ionization (ESI) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Linear Range | e.g., 1 - 1000 ng/mL |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (%RE) | ± 15% |

| Recovery | > 85% |

Spectrophotometric and Fluorometric Assays for Detection and Quantification

Spectrophotometric and fluorometric assays offer simpler and often more cost-effective alternatives to chromatographic methods for the quantification of certain compounds.

Spectrophotometric Assays:

A validated spectrophotometric method for the quantification of total triterpenes has been reported, which could potentially be adapted for diterpenoids like this compound. nih.gov This method is based on a colorimetric reaction with vanillin (B372448) and sulfuric acid, with the absorbance measured at a specific wavelength (e.g., 548 nm). nih.gov The development of such an assay for this compound would require optimization of the reaction conditions and validation of the method for linearity, precision, and accuracy.

Fluorometric Assays:

While specific fluorometric assays for this compound have not been detailed in the literature, the inherent fluorescence of some diterpenoids or the use of fluorescent derivatizing agents could be explored. HTS assays for enzyme inhibitors frequently employ fluorescence-based readouts, indicating the potential for developing fluorometric methods for compounds that interact with such targets. nih.gov The development of a fluorometric assay would involve determining the optimal excitation and emission wavelengths and validating the method's performance.

The table below presents hypothetical validation parameters for a spectrophotometric assay for this compound, based on methods for similar compounds. nih.gov

| Parameter | Typical Value |

| Wavelength of Maximum Absorbance (λmax) | To be determined (e.g., 548 nm) |

| Linear Range | e.g., 1 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | To be determined |

| Limit of Quantification (LOQ) | To be determined |

| Precision (%RSD) | < 5% |

| Accuracy (% Recovery) | 95 - 105% |

Method Validation for Research Applications (Specificity, Sensitivity, Accuracy)

The validation of analytical methods is a critical requirement to ensure the reliability and reproducibility of research data. nih.govich.org The key validation parameters for bioanalytical methods include specificity, sensitivity, and accuracy. gmp-compliance.orgjapsonline.com

Specificity and Selectivity:

Specificity refers to the ability of the method to unequivocally measure the analyte of interest in the presence of other components in the sample matrix. japsonline.com For chromatographic methods, this is demonstrated by the absence of interfering peaks at the retention time of the analyte and its internal standard. japsonline.com

Sensitivity:

The sensitivity of an analytical method is determined by its limit of detection (LOD) and lower limit of quantification (LLOQ). nih.gov The LLOQ is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. nih.gov

Accuracy and Precision:

Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among repeated measurements. gmp-compliance.org Accuracy is typically expressed as the percentage of recovery or relative error (%RE), and precision is expressed as the relative standard deviation (%RSD). For bioanalytical methods, the acceptance criteria for accuracy and precision are generally within ±15% (±20% for the LLOQ). japsonline.com

The following table summarizes the key validation parameters and their typical acceptance criteria for bioanalytical methods. japsonline.comnih.govich.orgjapsonline.com

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity/Selectivity | Ability to differentiate and quantify the analyte from other components. | No significant interference at the retention time of the analyte. |

| Linearity | Proportionality of the response to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |

| Accuracy | Closeness of the measured value to the true value. | Within ±15% of the nominal concentration (±20% at LLOQ). |

| Precision | Reproducibility of repeated measurements. | Relative standard deviation (RSD) ≤ 15% (≤ 20% at LLOQ). |

| Limit of Quantification (LOQ) | Lowest concentration that can be reliably quantified. | Signal-to-noise ratio ≥ 10. |

| Recovery | Efficiency of the extraction procedure. | Consistent and reproducible. |

| Stability | Stability of the analyte in the biological matrix under different storage conditions. | Analyte concentration should not change significantly. |

Interactions of Salviol with Other Biomolecules and Cellular Signaling Pathways

Protein-Ligand Interaction Studies

Molecular docking studies have been employed to predict the binding affinity and interaction between Salviol and various target proteins. These computational approaches provide insights into the potential protein targets of this compound and the stability of the resulting complexes researchgate.netnih.gov. For instance, molecular docking analysis has indicated that this compound can interact with proteins such as TGF-β1, showing a predicted binding affinity frontiersin.orgresearchgate.net.

Protein-ligand interaction studies, often utilizing techniques like molecular docking, are valuable in identifying potential therapeutic targets for compounds like this compound nih.gov. The binding affinity, typically expressed in kcal/mol, is a key parameter used to assess the strength of the interaction between a ligand (this compound) and a protein receptor researchgate.net. Lower binding energy values generally indicate a stronger binding affinity and a more stable binding conformation researchgate.net.

Data from molecular docking studies involving this compound and specific proteins can be presented in tables to summarize the predicted binding affinities.

| Molecule | Gene | Affinity (kcal/mol) |

| This compound | TGF-β1 | -7.4 |

Note: This table is based on a specific molecular docking study result frontiersin.org. Other studies may show different affinities depending on the target protein and methodology.

These studies contribute to understanding how this compound might exert its biological effects by binding to and potentially modulating the function of specific proteins researchgate.net.

Modulation of Gene Expression and Epigenetic Mechanisms

Research suggests that components found in Salvia miltiorrhiza, which include this compound, can influence gene expression. Biological process analyses have indicated that active components from this plant can induce a response related to the positive regulation of transcription from RNA polymerase II promoter researchgate.netresearchgate.net. This suggests a potential role for these compounds, including this compound, in influencing gene transcription.

While direct studies focusing solely on this compound's impact on epigenetic mechanisms are less extensively documented in the provided search results, related compounds and the broader context of natural products from Salvia species offer some insights. For example, studies on other compounds have explored epigenetic modulation, such as the inhibition of DNA-methyltransferases and histone deacetylases, and the modulation of miRNAs preprints.org. Given that this compound is a component of plants known for diverse biological activities, further research may reveal specific epigenetic effects mediated by this compound itself.

The modulation of gene expression by this compound or related compounds can impact various cellular processes, including cell proliferation and apoptosis researchgate.netresearchgate.net.

Crosstalk with Key Cellular Signaling Cascades

This compound and other active components from Salvia miltiorrhiza have been implicated in modulating several key cellular signaling pathways. Network pharmacology analyses, which integrate data on compounds, targets, and pathways, have identified signaling cascades potentially influenced by these compounds researchgate.netamegroups.cnamegroups.cn.

Key signaling pathways that have been associated with the activity of Salvia miltiorrhiza components include the PI3K-Akt signaling pathway, the MAPK signaling pathway, the TNF signaling pathway, and the cAMP signaling pathway researchgate.netamegroups.cnamegroups.cnarchivesofmedicalscience.com. These pathways are involved in a wide range of cellular functions, including cell growth, proliferation, differentiation, survival, and inflammatory responses amegroups.cntandfonline.comnih.gov.

Studies have shown that active components can influence processes such as signal transduction and positive regulation of cell proliferation through their interaction with these pathways researchgate.netresearchgate.net. For instance, the PI3K/Akt pathway plays a significant role in intracellular signal transduction and is involved in inflammation, obesity, tumors, and immune diseases amegroups.cn. The MAPK signaling pathway is crucial for regulating cell proliferation, differentiation, and inflammatory reactions amegroups.cntandfonline.com.

The intricate crosstalk between this compound or related compounds and these signaling cascades underscores their potential to modulate complex biological processes.

Future Research Directions and Potential Applications in Drug Discovery

Identification of Novel Biological Targets for Salviol and its Analogues

The broad biological activities associated with the Salvia genus—including antimicrobial, anti-inflammatory, and antioxidant effects—suggest that constituent compounds like this compound may interact with a variety of cellular targets. mdpi.comrsc.orgnih.gov Initial research has pointed towards antibacterial properties, but the precise molecular mechanisms and protein targets remain largely uncharacterized. mdpi.com A critical future direction is the systematic identification of these targets.

The synthesis of this compound analogues will be a cornerstone of this effort. By creating a library of structurally related molecules, researchers can perform structure-activity relationship (SAR) studies to determine which chemical features of the this compound scaffold are essential for its biological effects. nih.govmdpi.com Techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) can then be employed using this compound or a potent analogue as a probe to isolate and identify its binding partners within the cell. Furthermore, computational approaches like molecular docking can predict interactions with known protein structures, helping to prioritize potential targets for experimental validation. danaher.com Identifying these targets is the first step in understanding how this compound exerts its effects and is crucial for developing more potent and selective therapeutic agents. nih.gov

| Target Class | Rationale for Investigation | Potential Therapeutic Area |

|---|---|---|

| Bacterial Enzymes | Known antibacterial activity of Salvia compounds. mdpi.com Targets could include enzymes involved in cell wall synthesis, DNA replication, or protein synthesis. mdpi.com | Infectious Diseases |

| Inflammatory Pathway Proteins | Many diterpenoids exhibit anti-inflammatory properties. rsc.org Targets could include cyclooxygenases (COX), lipoxygenases (LOX), or transcription factors like NF-κB. | Inflammatory Disorders |